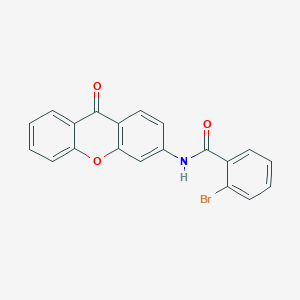

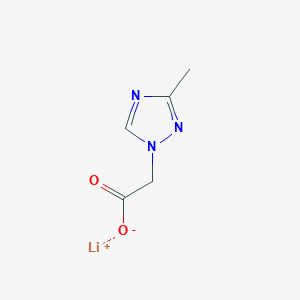

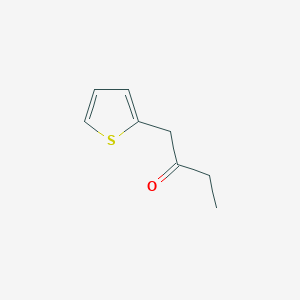

锂;2-(3-甲基-1,2,4-三唑-1-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of lithium-based heterocyclic compounds involves multi-step processes, including catalyzed cycloaddition reactions, deprotection of functional groups, and lithiation of intermediates. For instance, a triethylene glycol-based 1,2,3-triazolate lithium salt with ionic liquid properties is synthesized through copper-catalyzed cycloaddition, followed by deprotection and lithiation steps . Similarly, the generation of (3,4-di-tert-butyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-4-yl)lithiums involves the interaction of a pyrazolo[5,1-c][1,2,4]triazine with alkyl lithium at low temperatures .

Molecular Structure Analysis

The molecular structures of lithium compounds can vary significantly, with lithium ions coordinating with different donor atoms. For example, in a zinc-lithium complex, the lithium ion exhibits a tetrahedral geometry, coordinated by three water molecules and one oxygen atom from a carboxylate group . The molecular structures of tris(pyrazolyl)hydroborato and tris(2-pyridylthio)methyl lithium compounds show uncommon trigonal pyramidal and trigonal monopyramidal coordination geometries for lithium .

Chemical Reactions Analysis

Lithium compounds can undergo various chemical reactions, including electrophilic substitutions and reactions with electrophiles to yield substituted derivatives. The lithiated reagents react with electrophiles such as benzophenone, methyl iodide, and phenyl isocyanate to give corresponding derivatives . Additionally, the interaction of lithium compounds with oxygen and proton donors can lead to selective attacks at specific positions in the heterocyclic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium heterocyclic compounds are characterized using techniques such as NMR spectroscopy, differential scanning calorimetry, thermogravimetric analysis, broadband dielectric spectroscopy, electrochemical impedance spectroscopy, and cyclic voltammetry . These properties are crucial for the development of functional molecular and macromolecular lithium salts with potential applications in various fields, including ionic liquids and coordination chemistry.

科学研究应用

碱金属和铑配合物

锂与钠和钾一起用于形成 1-甲基-3,5-二苯基-4-甲基氨基-1,2,4-三氮杂-3,5-二硼基盐。这些碱金属衍生物显示出锂盐和钠盐的扩展 2D 结构和钾盐的 1D 结构。这些结构以 σ 相互作用为主,钾衍生物还存在 π 相互作用(Ly、Chow、Parvez、McDonald 和 Roesler,2007)。

2-(1-芳基四唑-5-基)丙酸的合成

叠氮化锂用于与 N-芳基异恶唑-5(2H)-酮反应生成 2-(1-芳基四唑-5-基)乙酸酯,在经过某些过程后生成 2-(1-芳基四唑-5-基)丙酸。这些化合物表现出较低的抗炎活性(Caiazza、Prager 和 Schafer,1995)。

溶剂化物中的阴离子配位相互作用

锂盐,特别是 4,5-二氰基-1,2,3-三氮杂锂 (LiDCTA) 和 2-三氟甲基-4,5-二氰基咪唑锂 (LiTDI),因其在锂电池电解质中的潜在应用而受到探索。它们与阴离子的配位模式是研究的主题,提供了对这些锂盐在各种溶剂化物中的结构方面的见解(McOwen、Delp、Paillard、Herriot、Han、Boyle、Sommer 和 Henderson,2014)。

连续流合成

报道了一种用于合成 2-(3-甲基-1H-1,2,4-三唑-1-基)乙酸 (1) 的新型无金属工艺,突出了在流动条件下三唑构建的有效缩合。该方法以其原子经济性、高选择性和环境友好性而著称(Tortoioli、Friedli、Prud’homme、Richard-Bildstein、Kohler、Abele 和 Vilé,2020)。

具有离子液体性质的锂盐

合成了一种在室温下表现出离子液体性质的基于三乙二醇的 1,2,3-三氮杂锂盐,为开发功能性分子和高分子锂盐提供了新的机会(Flachard、Rolland、Obadia、Serghei、Bouchet 和 Drockenmuller,2018)。

未来方向

The future directions for “Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of more effective and potent agents based on the 1,2,4-triazole scaffold is one of the most clinical challenges in modern medicinal chemistry .

属性

IUPAC Name |

lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.Li/c1-4-6-3-8(7-4)2-5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNACEQTSRRYLT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NN(C=N1)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2402829-84-7 |

Source

|

| Record name | lithium 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B3004379.png)

![3-[3-(Dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B3004382.png)

![N-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B3004386.png)

![Methyl 4-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B3004391.png)

![N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004395.png)

![5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3004396.png)